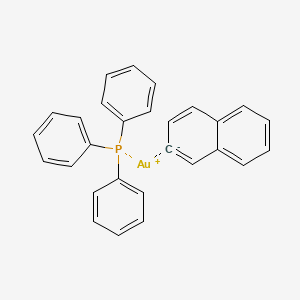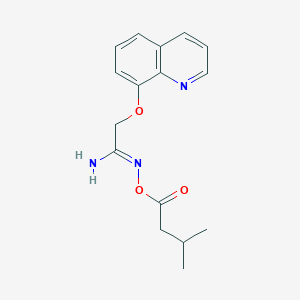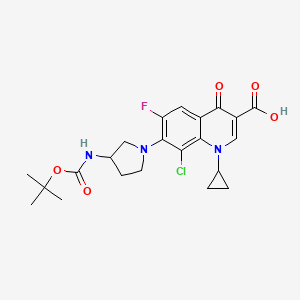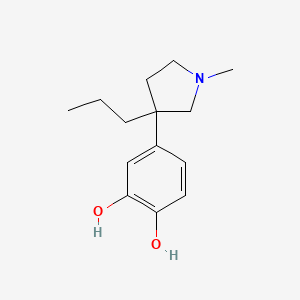![molecular formula C10H9NO4S B12888489 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a carboxy(hydroxy)methyl group at the 2-position and a methylthio group at the 6-position, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole can be achieved through several methods:
Cyclization of 2-aminophenols with aldehydes: This method involves the reaction of 2-aminophenols with aldehydes in the presence of a catalyst such as samarium triflate.
Aminocarbonylation followed by ring closure: This sequential one-pot procedure involves the initial aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole core.
Cyclization with β-diketones: Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide give various 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of benzoxazole derivatives typically involves scalable and efficient synthetic routes. The methods mentioned above can be adapted for large-scale production by optimizing reaction conditions, using continuous flow reactors, and employing recyclable catalysts to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxy(hydroxy)methyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole core, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated benzoxazole derivatives.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole core is known for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Material Science: Benzoxazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, apoptosis, and cell signaling. Its sulfur-containing group can participate in redox reactions, influencing cellular functions.
類似化合物との比較
Similar Compounds
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid: This compound has a similar benzoxazole core but with different substituents, leading to variations in its chemical properties and applications.
2-arylbenzoxazoles: These compounds have aryl groups at the 2-position, which can significantly alter their biological activities and electronic properties.
2-styryl benzoxazoles: These derivatives have styryl groups, making them useful in material science applications such as OLEDs.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C10H9NO4S |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
2-hydroxy-2-(6-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-5-2-3-6-7(4-5)15-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChIキー |
SXMOAEKNEQYBIK-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
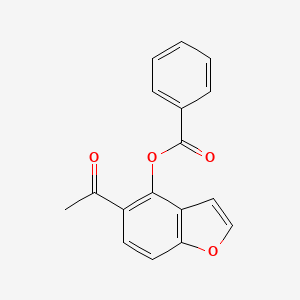
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
